Doxo-emch

Description

Properties

Key on ui mechanism of action |

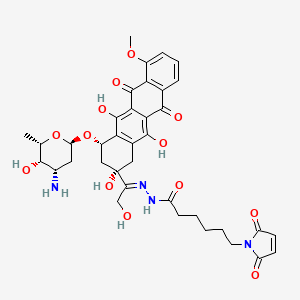

INNO-206 is the (6-Maleimidocaproyl) hydrazone of doxorubicin. INNO-206 is a prodrug of doxorubicin that binds endogenous albumin after administration. The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid sensitive linker. In preclinical models, INNO-206 was superior to doxorubicin with regard to antitumor efficacy and toxicity. |

|---|---|

CAS No. |

1361644-26-9 |

Molecular Formula |

C37H42N4O13 |

Molecular Weight |

750.7 g/mol |

IUPAC Name |

N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |

InChI |

InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/t17-,20-,22-,27-,32+,37-/m0/s1 |

InChI Key |

OBMJQRLIQQTJLR-FRTGXRTISA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |

Appearance |

Red solid powder |

Pictograms |

Health Hazard |

Purity |

>98% |

Synonyms |

Aldoxo aldoxorubicin DOXO-EMCH INNO-206 |

Origin of Product |

United States |

Preparation Methods

Structural Basis and Reaction Design

Aldoxorubicin is chemically defined as the (6-maleimidocaproyl) hydrazone derivative of doxorubicin. The synthesis involves covalently linking doxorubicin to an acid-sensitive linker, N-ε-maleimidocaproic acid hydrazide (EMCH), through a hydrazone bond. This bond is strategically designed to remain stable at physiological pH (7.4) but cleave under acidic conditions (pH 4.5–6.0), such as those found in tumor microenvironments.

The reaction typically proceeds in two stages:

- Activation of EMCH : The maleimide group of EMCH is functionalized to enhance reactivity with the thiol group of cysteine-34 (Cys34) on circulating albumin.

- Conjugation with Doxorubicin : The hydrazide moiety of EMCH reacts with the ketone group on the side chain of doxorubicin, forming a hydrazone linkage. This step is performed under controlled conditions (pH 6.0–7.0, 25–37°C) to optimize yield and minimize hydrolysis.

Reaction Conditions and Yield Optimization

Critical parameters for the conjugation reaction include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 6.0–7.0 | Maximizes hydrazone stability |

| Temperature | 25–37°C | Balances reaction rate and degradation |

| Solvent System | Polar aprotic (e.g., DMSO) | Enhances solubility of reactants |

| Molar Ratio (Dox:EMCH) | 1:1.2–1.5 | Ensures complete doxorubicin conversion |

Data from preclinical studies indicate a typical conjugation efficiency of 85–92%, with impurities such as unreacted doxorubicin removed via size-exclusion chromatography.

Formulation Development and Optimization

Solubility and Stability Challenges

The hydrophobic nature of aldoxorubicin necessitates specialized formulations to ensure stability and bioavailability. Patent WO2019226774A1 details a two-component system:

Ready-to-Use and Lyophilized Formulations

Two primary formulations have been developed:

| Formulation Type | Composition | Advantages |

|---|---|---|

| Ready-to-Use | Aldoxorubicin (100–200 mg/mL) in DMSO/saline (1:4 v/v) | Reduces preparation time; minimizes hydrolysis |

| Lyophilized | Aldoxorubicin with mannitol (1:2 w/w) | Long-term stability (24 months at 2–8°C) |

Lyophilized products are reconstituted with sterile water or 5% dextrose, achieving a final concentration of 10–20 mg/mL.

Analytical Characterization Methods

Quantification of Conjugation Efficiency

High-performance liquid chromatography (HPLC) with UV detection (λ = 480 nm) is employed to separate and quantify aldoxorubicin, free doxorubicin, and EMCH-related impurities. Typical chromatographic conditions include:

| Column | Mobile Phase | Flow Rate | Retention Time (Aldoxorubicin) |

|---|---|---|---|

| C18 reverse-phase | Acetonitrile:0.1% TFA (65:35) | 1.0 mL/min | 8.2 ± 0.3 min |

Structural Confirmation

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS) confirms the molecular weight of aldoxorubicin (theoretical: 750.758 g/mol). Discrepancies >0.02% trigger rejection of the batch.

Scaling-Up and Industrial Manufacturing

Large-Scale Synthesis

Industrial production utilizes continuous flow reactors to maintain precise control over reaction parameters. Key scalability challenges include:

Packaging and Dosage Formats

Single-use vials (100–500 mg/vial) and prefilled syringes (200 mg/mL) dominate clinical packaging, complying with USP <797> standards for sterile compounding.

Comparative Analysis with Other Doxorubicin Conjugates

Aldoxorubicin’s albumin-binding mechanism distinguishes it from alternatives:

| Conjugate | Linker Type | Maximum Cumulative Dose | Tumor Selectivity |

|---|---|---|---|

| Aldoxorubicin | Acid-labile hydrazone | 7,000 mg/m² | High (albumin-mediated) |

| Doxil® | PEGylated liposome | 550 mg/m² | Moderate (EPR effect) |

This elevated dose ceiling enables repeated administration in sarcoma and glioblastoma patients.

Chemical Reactions Analysis

Types of Reactions

Aldoxorubicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Acidic Conditions: Hydrolysis of the hydrazone bond occurs under acidic conditions, which are typically found in the tumor microenvironment.

Reducing Agents: Common reducing agents such as sodium borohydride can be used to reduce aldoxorubicin to its corresponding reduced derivatives.

Major Products Formed

Free Doxorubicin: The primary product formed from the hydrolysis of aldoxorubicin is free doxorubicin, which exerts its cytotoxic effects on tumor cells.

Reduced Doxorubicin Derivatives: Reduction reactions yield various reduced derivatives of doxorubicin, which may have different pharmacological properties.

Scientific Research Applications

Aldoxorubicin has a wide range of scientific research applications, including:

Mechanism of Action

Aldoxorubicin exerts its effects through a unique mechanism of action. After administration, it rapidly binds to endogenous circulating albumin via the EMCH linker. The albumin-bound aldoxorubicin preferentially accumulates in tumors due to the enhanced permeability and retention effect. Once in the tumor microenvironment, the acidic conditions cause the cleavage of the acid-sensitive linker, releasing free doxorubicin. The released doxorubicin then intercalates into DNA and inhibits the activity of topoisomerase II, leading to the disruption of DNA replication and transcription, ultimately causing cell death .

Comparison with Similar Compounds

Doxorubicin

- Mechanism : Intercalates DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS).

- PK Profile: Shorter half-life (~20–48 h), broader tissue distribution, and higher urinary excretion of doxorubicinol .

Aclarubicin

Doxorubicin Hybrids (e.g., Doxorubicin-Antioxidant Co-Drugs)

- Mechanism: Combine doxorubicin with antioxidants (e.g., nitric oxide donors) to mitigate ROS-induced toxicity.

- Limitations: Lack tumor-targeting linkers, resulting in nonspecific drug release .

Albumin-Binding Prodrugs

Aldoxorubicin vs. Other Albumin-Conjugates

- Maleimide-Based Conjugates: Aldoxorubicin’s thiol-binding maleimide group ensures rapid albumin binding (within minutes post-administration), whereas non-covalent albumin binders (e.g., nab-paclitaxel) have lower stability .

- Acid-Sensitive Linkers : Aldoxorubicin’s hydrazone linker offers pH-dependent release, unlike enzymatically cleaved linkers (e.g., peptide-based conjugates), which may release drugs prematurely .

Phase II/III Trials in Soft Tissue Sarcoma (STS)

Phase IIb Trial (NCT01505413)

- Design : 123 patients randomized to aldoxorubicin (350 mg/m²) or doxorubicin (75 mg/m²) as first-line therapy for metastatic STS.

- Results: PFS: 5.6 months (aldoxorubicin) vs. 2.7 months (doxorubicin) . ORR: 25% (aldoxorubicin) vs. 0% (doxorubicin) . Cardiotoxicity: No grade 3/4 events with aldoxorubicin vs. 10% with doxorubicin .

Phase III Trial (NCT02235701)

- Design : Aldoxorubicin vs. investigator’s choice (IC) in relapsed STS.

- Results :

Future Perspectives

- Combination Therapies: Preclinical synergy with temozolomide in glioblastoma (tumor growth inhibition: 90% vs. 50% monotherapy) .

- Ongoing Trials : Phase III evaluation in glioblastoma (NCT03500425) and Kaposi’s sarcoma (NCT05504838) .

Biological Activity

Aldoxorubicin (INNO-206) is a novel prodrug of doxorubicin, designed to enhance the therapeutic efficacy of doxorubicin while reducing its cardiotoxicity. This compound functions by covalently binding to serum albumin, which allows for targeted delivery to tumor tissues, thereby improving drug accumulation at the site of action. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, clinical findings, and comparative studies.

Aldoxorubicin exhibits its biological activity primarily through the following mechanisms:

- Albumin Binding : The binding of aldoxorubicin to serum albumin facilitates its transport through the bloodstream and preferential accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect.

- Release of Doxorubicin : Once inside the tumor microenvironment, aldoxorubicin is released from the albumin conjugate via acid hydrolysis. This process is critical as it enables the release of free doxorubicin within the acidic lysosomal environment of cancer cells, leading to its cytotoxic effects .

- Inhibition of DNA Topoisomerase II : Like doxorubicin, aldoxorubicin acts as a potent inhibitor of DNA topoisomerase II, disrupting DNA replication and transcription, ultimately leading to apoptosis in cancer cells .

Preclinical Studies

Preclinical investigations have demonstrated that aldoxorubicin possesses significant antitumoral activity in various cancer models:

- In Vitro Studies : Aldoxorubicin has shown comparable efficacy to free doxorubicin in breast and leukemia cell lines. The intracellular release of free doxorubicin from aldoxorubicin was confirmed through studies using MCF-7 tumor cells .

- In Vivo Studies : In xenograft models derived from human tumors, aldoxorubicin displayed substantial single-agent activity and enhanced the effects of other chemotherapeutic agents such as bortezomib in multiple myeloma models .

Clinical Trials

Aldoxorubicin has been evaluated in several clinical trials, with varying degrees of success. Key findings from these studies are summarized below:

Comparative Efficacy

Aldoxorubicin has been directly compared with doxorubicin in clinical settings. A notable Phase IIb study indicated that while aldoxorubicin did not significantly improve overall survival compared to doxorubicin, it did show a near doubling in response rates among certain patient populations .

Adverse Effects

The safety profile of aldoxorubicin appears favorable compared to traditional doxorubicin:

- Cardiotoxicity : Clinical trials reported no significant cardiotoxic effects associated with aldoxorubicin administration, contrasting sharply with the well-documented cardiac risks linked to doxorubicin .

- Other Adverse Events : Common side effects included myelosuppression, nausea, fatigue, and alopecia. Serious adverse events such as febrile neutropenia were observed but were manageable .

Q & A

Q. What is the mechanism of action of aldoxorubicin compared to doxorubicin, and how does this influence experimental design in preclinical studies?

Aldoxorubicin is a prodrug that binds to serum albumin via a pH-sensitive linker, enabling targeted delivery to tumor tissues. Upon acidification in the tumor microenvironment, doxorubicin is released. This mechanism reduces systemic toxicity compared to free doxorubicin, particularly cardiotoxicity . Preclinical studies should incorporate models that mimic tumor acidity (e.g., xenografts with pH-sensitive probes) and compare pharmacokinetic profiles of aldoxorubicin versus doxorubicin. Experimental endpoints should include tumor drug concentration, cardiac biomarkers (e.g., troponin), and histopathological assessments of off-target toxicity .

Q. How do researchers design clinical trials to evaluate aldoxorubicin’s efficacy in advanced soft tissue sarcoma (STS) while controlling for tumor heterogeneity?

Trials should stratify patients by histological subtype (e.g., leiomyosarcoma vs. liposarcoma) and prior treatment status. Primary endpoints like progression-free survival (PFS) and secondary endpoints such as overall survival (OS) must be predefined. For example, Phase III trials comparing aldoxorubicin to investigator’s choice (IC) therapy used stratified randomization and adjusted for covariates like metastatic burden . Blinded independent radiological review reduces bias in tumor response assessment .

Q. What statistical methods are appropriate for analyzing aldoxorubicin’s cardiotoxicity profile in long-term studies?

Use time-to-event analyses (Kaplan-Meier curves, Cox regression) to evaluate cardiac adverse events (AEs), such as left ventricular ejection fraction (LVEF) decline. Pre-specified safety monitoring intervals (e.g., every 2 cycles) and longitudinal mixed-effects models can track LVEF changes. In Phase III trials, aldoxorubicin showed significantly lower cardiotoxicity (3.8% vs. 8.5% LVEF decline) compared to doxorubicin .

Advanced Research Questions

Q. What methodological approaches reconcile discrepancies between progression-free survival (PFS) and overall survival (OS) data in aldoxorubicin trials?

While aldoxorubicin improved median PFS (5.6 months vs. 2.7 months for doxorubicin in Phase II), OS benefits were less pronounced due to crossover effects and post-progression therapies . Sensitivity analyses, such as rank-preserving structural failure time models, can adjust for treatment switching. Researchers should also conduct subgroup analyses in homogeneous populations (e.g., leiomyosarcoma-only cohorts) to isolate efficacy signals .

Q. How can researchers optimize combination regimens with aldoxorubicin while minimizing overlapping toxicities?

Preclinical synergy studies should screen for non-overlapping toxicities using combinatorial dose-response matrices. For example, aldoxorubicin combined with olaratumab (anti-PDGFRα) in STS requires monitoring for neutropenia and infusion reactions. Phase I trials should employ a 3+3 design with toxicity endpoints (e.g., febrile neutropenia rates) and pharmacokinetic interactions . Evidence from NCT02235701 (combination trial) may inform future designs .

What frameworks guide the development of research questions for aldoxorubicin in understudied cancers (e.g., glioblastoma)?

Apply the PICO framework :

- Population : Glioblastoma patients with recurrent disease.

- Intervention : Aldoxorubicin at 250 mg/m² every 3 weeks.

- Comparison : Temozolomide or lomustine.

- Outcome : 6-month PFS and OS. Use the FINER criteria to ensure feasibility, novelty, and relevance. Pilot studies should assess blood-brain barrier penetration via CSF sampling .

Q. How should researchers address contradictions in aldoxorubicin’s efficacy across sarcoma subtypes?

Meta-regression of pooled trial data (e.g., Phase II and III) can identify subtype-specific effect modifiers. For example, aldoxorubicin showed higher disease control rates in leiomyosarcoma (41.7% vs. 27.0% for IC) but not in other subtypes . Mechanistic studies (e.g., albumin receptor expression in tumor biopsies) may explain heterogeneity .

Methodological Tools and Resources

- Data Interpretation : Use CONSORT guidelines for clinical trial reporting, including flow diagrams and intention-to-treat analyses .

- Literature Review : Prioritize studies indexed in PubMed/MEDLINE, excluding non-peer-reviewed sources (e.g., ) .

- Ethical Design : Align trial protocols with Declaration of Helsinki principles, ensuring independent ethics committee approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.